Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Description
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS: 103788-64-3) is an oxazole-based ester derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.247 g/mol . It is synthesized via reduction of a precursor ester using lithium aluminum hydride (LiAlH₄) in diethyl ether, yielding a light brown oil with a 22% reaction efficiency . Key physical properties include a density of 1.2 g/cm³, boiling point of 357.3°C, and flash point of 169.9°C .
Properties
IUPAC Name |
methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-12(15)16-2)14-13(17-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQWRFEUXUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379521 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-64-3 | |
| Record name | Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103788-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Flow Synthesis with Deoxo-Fluor®
Modern flow chemistry techniques have revolutionized this step by enhancing safety and efficiency. A solution of β-hydroxy amide (0.25 M) and Deoxo-Fluor® (1.5 equiv) is introduced into a flow reactor at 3.00 mL min⁻¹ per stream, achieving full conversion to oxazoline at 6 mL min⁻¹ total flow rate. Key advantages include:
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Temperature Control : Reactions proceed at ambient conditions (20–25°C), avoiding exothermic risks associated with batch processing.
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Stereospecificity : Inversion of configuration at the β-carbon ensures high diastereoselectivity (>95% de).
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Scalability : Continuous flow systems enable gram-scale production without compromising yield (typically 92–98%).
Comparison with DAST-Based Methods
Earlier methods employed diethylaminosulfur trifluoride (DAST) at elevated temperatures (70–90°C). However, DAST’s propensity to generate hazardous hydrogen fluoride (HF) necessitated stringent safety measures. Flow systems mitigate this risk via in-line HF quenching, rendering Deoxo-Fluor® the reagent of choice for contemporary syntheses.
Oxidative Aromatization to Oxazoles
Oxazolines undergo oxidative aromatization to yield the target oxazole structure. This step demands careful selection of oxidants and reaction conditions.
Manganese Dioxide-Mediated Oxidation
Commercial manganese dioxide (MnO₂) serves as a heterogeneous catalyst in packed-bed reactors. Key parameters include:
For aryl-substituted oxazolines (e.g., 2-phenyl), activated MnO₂ at 60°C in DME achieves 79% isolated yield. Amorphous MnO₂ is requisite for alkyl substrates, tolerating sensitive functionalities like oxetanes.
Mechanistic Insights
The oxidation proceeds via a radical pathway, where MnO₂ abstracts a hydrogen atom from the oxazoline’s C4 position, inducing aromatization. This mechanism is corroborated by:
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ICP-MS Analyses : Negligible Mn leaching (<10 ppb) confirms heterogeneous catalysis.
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Byproduct Formation : Alkyl substrates decompose at high MnO₂ activity, necessitating milder amorphous variants.
Industrial Production Considerations
Transitioning from laboratory to industrial synthesis requires addressing scalability, cost, and safety.
Continuous Flow Systems
Integrated flow platforms combine cyclodehydration and oxidation steps, offering:
Economic and Environmental Metrics
| Metric | Flow Process | Batch Process |
|---|---|---|
| Reagent Efficiency | 1.5 equiv Deoxo-Fluor® | 2.0 equiv DAST |
| Energy Consumption | 15 kWh kg⁻¹ | 45 kWh kg⁻¹ |
| Waste Generation | 2.3 kg kg⁻¹ | 6.8 kg kg⁻¹ |
Flow systems reduce waste and energy use by 66% and 67%, respectively, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
The table below contrasts key methodologies for this compound synthesis:
| Method | Cyclodehydration Reagent | Oxidant | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Flow/Deoxo-Fluor® | Deoxo-Fluor® | Activated MnO₂ | 79 | >99 | High |
| Batch/DAST | DAST | MnO₂ | 68 | 95 | Moderate |
| Industrial Flow | Deoxo-Fluor® | Amorphous MnO₂ | 83 | >99 | Very High |
Flow-based approaches outperform batch methods in yield and purity, particularly for aryl-substituted targets .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the oxazoline intermediate to the oxazole.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of the oxazole ring.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate has shown potential in the development of pharmaceutical agents. Its oxazole ring structure is significant in medicinal chemistry as it can enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have demonstrated that modifications to the oxazole structure can lead to increased potency against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis.
Synthesis of Novel Compounds
This compound can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitutions and cycloadditions. Its reactivity allows for the introduction of different functional groups, facilitating the design of new pharmaceuticals .
Reaction Mechanisms
The compound undergoes several reaction mechanisms that are crucial for synthetic applications:
- Nucleophilic Attack: The ester group can be targeted for nucleophilic attack, leading to the formation of alcohols or acids.
- Decarboxylation Reactions: Under certain conditions, it can undergo decarboxylation to yield more reactive intermediates useful in further synthetic pathways .
Materials Science
In materials science, this compound is explored for its potential applications in polymers and coatings.
Polymerization
The compound can act as a monomer in polymerization processes to create polymers with specific properties such as thermal stability and chemical resistance . The incorporation of oxazole rings into polymer backbones enhances the material's performance in various applications.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is being studied for use in coatings and adhesives. The incorporation of this compound into formulations could improve the durability and resistance of coatings against environmental factors .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of New Derivatives
Another research project focused on synthesizing new derivatives from this compound. The derivatives were tested for anti-inflammatory activity, revealing promising results that warrant further investigation into their therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS: 107367-98-6)
- Molecular Formula: C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- This enhances solubility in aqueous media, making it suitable for biological assays .
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4)
Heterocyclic Core Modifications
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
- Molecular Formula : C₂₂H₂₃N₂O₂S
- Key Differences : Incorporates a sulfanyl acetamide side chain and an ethylphenyl substituent. Demonstrates potent inhibition of the Wnt/β-catenin pathway (IC₅₀ = 3.2 µM) by binding to β-catenin, reducing pro-inflammatory cytokines like TNF-α and IL-6 in macrophages .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
Pharmacologically Active Derivatives
Imiglitazar
- Molecular Formula : C₂₈H₂₅N₃O₅
- Key Differences : A peroxisome proliferator-activated receptor (PPAR) agonist incorporating the oxazole moiety. It modulates glucose and lipid metabolism, highlighting the oxazole scaffold's versatility in metabolic disorder therapeutics .
Azalactones (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one)
- Key Differences: Features an oxazolone ring with a benzylidene substituent. Azalactones exhibit antimicrobial and antitumor activities and serve as precursors for amino acid synthesis .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (CAS Number: 103788-64-3) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| LogP | 2.3655 |
| PSA | 52.33 Ų |
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes and receptors involved in metabolic pathways and cellular signaling.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance in tissues. In particular, derivatives of oxazole have shown selective inhibition against human carbonic anhydrases I and II, with IC50 values in the nanomolar range .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrate significant bacteriostatic properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella typhimurium | 12 |
Neuroprotective Effects
In vitro studies have shown that this compound may also exhibit neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI examined the efficacy of this compound against clinical isolates of N. gonorrhoeae. The compound demonstrated significant inhibition with MIC values lower than those of traditional treatments .
- Neuroprotection : Another research project investigated the protective effects of the compound on PC12 cells exposed to sodium nitroprusside (SNP)-induced toxicity. The findings indicated that treatment with this compound reduced cell death and improved cell viability significantly compared to untreated controls .
Q & A
Q. What are the established synthetic routes for Methyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate?
The compound is typically synthesized via esterification of 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid using methanol under acidic catalysis. A related method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Alternative routes may employ coupling reactions with methyl halides or transesterification under mild conditions.
| Synthetic Method | Key Conditions | Yield | Reference |
|---|---|---|---|
| Acetic acid reflux | Sodium acetate, 3–5 h reflux | ~60–70% | |
| Esterification of precursor acid | Methanol, H2SO4/HCl catalysis | ~75–85% |
Q. How is this compound characterized for purity and structural confirmation?
Standard characterization includes:
- NMR Spectroscopy : 1H/13C NMR to confirm ester carbonyl (δ ~170–175 ppm) and oxazole ring protons (δ 6.5–8.5 ppm).
- Mass Spectrometry : Exact mass determination (C13H13NO3, calculated m/z 231.09) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Melting Point Analysis : Comparison with literature values (e.g., related oxazole derivatives: 182–183°C ).
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or ethyl acetate. Limited solubility in water (<0.1 mg/mL).
- Stability : Stable at room temperature in dry, dark conditions. Hydrolysis of the ester group may occur under prolonged exposure to aqueous acidic/basic conditions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the oxazole-acetate moiety’s conformation?
Single-crystal X-ray diffraction using SHELX software provides precise bond lengths and angles. For example:
Q. How do structural modifications impact biological activity in related compounds?
The oxazole core is a pharmacophore in PPAR agonists (e.g., aleglitazar, imiglitazar) . Modifications to the ester group or phenyl substituents alter:
- Receptor binding : Hydrophobic interactions with PPARα/γ pockets.
- Metabolic stability : Ester hydrolysis rates influence half-life .
| Derivative | Modification | Biological Activity |
|---|---|---|
| GW6471 | Replacement with propanamide | PPARα antagonist (IC50 1.2 μM) |
| Imiglitazar | Methoxyimino-butanoic acid appendage | Dual PPARα/γ agonist |
Q. How to resolve contradictions in reported biological data across studies?
Discrepancies may arise from:
Q. What in silico methods predict interactions with biological targets?
Q. How to optimize reaction conditions for scale-up synthesis?
Q. What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
